molecular formula C26H29NO B5000188 4-benzyl-3,5-dimethyl-2,6-diphenyl-4-piperidinol

4-benzyl-3,5-dimethyl-2,6-diphenyl-4-piperidinol

Cat. No.: B5000188
M. Wt: 371.5 g/mol
InChI Key: YRMXCILLNZAXNX-UHFFFAOYSA-N
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Description

“4-benzyl-3,5-dimethyl-2,6-diphenyl-4-piperidinol” is a chemical compound with the molecular formula C26H29NO . It has an average mass of 371.515 Da and a monoisotopic mass of 371.224915 Da .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C26H29NO . The structure includes a piperidinol core, which is a common structural component in many chemical compounds .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for this compound . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position does not have aromatic stabilization, which means that removing a benzylic hydrogen results in a smaller energy gain .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, average mass, and monoisotopic mass . More detailed properties like melting point, boiling point, density, and toxicity information can be found on specialized chemical databases .

Properties

IUPAC Name

4-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-19-24(22-14-8-4-9-15-22)27-25(23-16-10-5-11-17-23)20(2)26(19,28)18-21-12-6-3-7-13-21/h3-17,19-20,24-25,27-28H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMXCILLNZAXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(CC2=CC=CC=C2)O)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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